

5MP-Fluorescein thiol-reactive probe basics

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Compound of Interest		
Compound Name:	5MP-Fluorescein	
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An In-depth Technical Guide to 5-((((5-Maleimidyl)pentyl)amino)carbonyl)fluorescein (**5MP-Fluorescein**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((((5-Maleimidyl)pentyl)amino)carbonyl)fluorescein, often referred to as **5MP-Fluorescein** or Fluorescein-5-Maleimide, is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] Its utility stems from the specific and stable thioether bond formed between the maleimide group and the sulfhydryl group of cysteine residues.[1][2][3] This covalent attachment allows for the sensitive detection and quantification of labeled molecules in a variety of experimental contexts, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[2] The fluorescein moiety provides the probe with its well-characterized bright green fluorescence.

Physicochemical and Spectroscopic Properties

5MP-Fluorescein possesses favorable spectroscopic properties for a wide range of fluorescence-based applications. A summary of its key characteristics is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of 5MP-Fluorescein



Property	Value	References
Molecular Formula	C29H25N3O8	-
Molecular Weight	543.5 g/mol	-
Excitation Maximum (λex)	~494 nm	
Emission Maximum (λem)	~518-519 nm	-
Molar Extinction Coefficient (ε)	≥ 80,000 M ⁻¹ cm ⁻¹ at ~498 nm	-
Fluorescence Quantum Yield (Φf)	~0.79 - 0.95 (for fluorescein)	-
Solubility	Soluble in DMSO and DMF	-

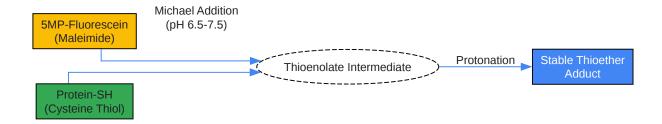
Note: The quantum yield is for the core fluorescein fluorophore and can be influenced by conjugation and the local environment.

Reactivity and Specificity

The reactivity of **5MP-Fluorescein** is centered around the maleimide group, which undergoes a Michael addition reaction with the sulfhydryl (thiol) group of cysteine residues. This reaction is highly efficient and specific under controlled pH conditions.

Reaction with Thiols

The maleimide group reacts predominantly with free sulfhydryl groups at a pH range of 6.5-7.5, forming a stable thioether bond. At a neutral pH of 7.0, the reaction with a sulfhydryl group is approximately 1,000 times faster than its reaction with a primary amine.





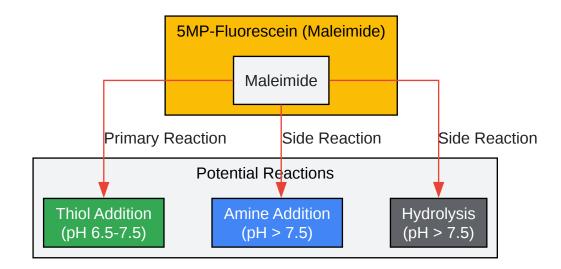
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Reaction of **5MP-Fluorescein** with a thiol group.

Off-Target Reactivity and Side Reactions

While highly specific for thiols at neutral pH, the electrophilic nature of the maleimide double bond makes it susceptible to other reactions, particularly at different pH values.

- Reaction with Amines: As the pH increases above 7.5, the reactivity of maleimides towards primary amines, such as the epsilon-amino group of lysine residues, increases significantly.
- Hydrolysis: The maleimide group can undergo hydrolysis, especially at higher pH values, which can compete with the desired thiol reaction.



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Primary and side reactions of **5MP-Fluorescein**.

Applications

The ability to specifically label biomolecules makes **5MP-Fluorescein** a versatile tool in various research areas.

 Protein and Peptide Labeling: Covalently attaching a fluorescent tag to proteins and peptides allows for their visualization and quantification in techniques such as fluorescence microscopy, gel electrophoresis, and Western blotting.



- Bioconjugation: Creating fluorescently labeled probes for use in immunoassays, flow cytometry, and other detection methods.
- Fluorescence Polarization (FP) Assays: Developing assays to study molecular interactions, such as protein-protein and protein-ligand binding.
- Thiol Detection: Quantifying the presence of free thiols in biological samples and detecting the redox state of cells.
- Conformational Change Studies: Probing changes in protein structure and the assembly of multi-subunit complexes.

Experimental Protocols

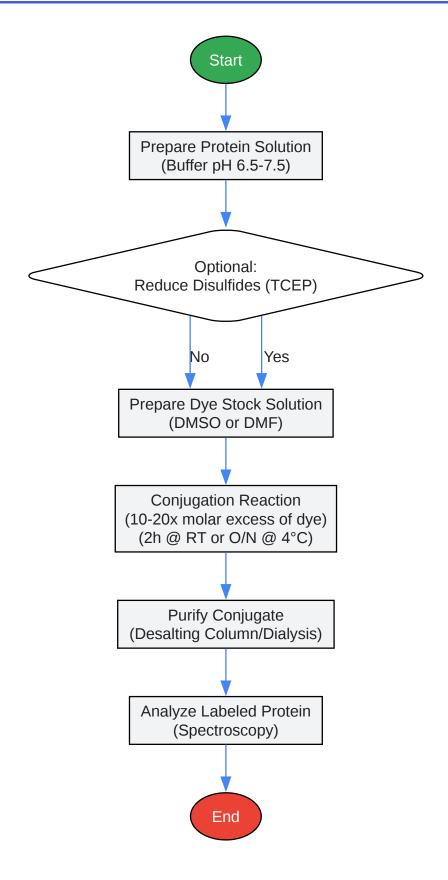
The following protocols provide a general framework for labeling proteins with **5MP-Fluorescein**. Optimization may be required for specific proteins and applications.

Materials

- Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.2-7.4)
- **5MP-Fluorescein** (Fluorescein-5-Maleimide)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reducing agent (optional, e.g., TCEP or DTT)
- Desalting column (e.g., Sephadex G-25) or dialysis equipment
- Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)

General Protein Labeling Protocol





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General workflow for protein labeling with **5MP-Fluorescein**.



- Prepare Protein Solution: Dissolve the protein to be labeled in a suitable reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note that reducing agents like DTT must be removed before adding the maleimide probe. To prevent metal-catalyzed oxidation of thiols, 5-10 mM EDTA can be added to the buffer.
- Prepare Dye Stock Solution: Immediately before use, dissolve 5MP-Fluorescein in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the stock solution from light.
- Conjugation Reaction: Add a 10 to 25-fold molar excess of the 5MP-Fluorescein stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
- Purification: Remove the unreacted probe by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
- Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye
 molecules conjugated to each protein molecule, can be calculated using the following
 formula:

DOL =
$$(A_max \times \epsilon_protein) / [(A_280 - (A_max \times CF)) \times \epsilon_dye]$$

Where:

- A_max is the absorbance of the conjugate at the maximum absorption wavelength of the dye (~494 nm).
- A 280 is the absorbance of the conjugate at 280 nm.
- ε protein is the molar extinction coefficient of the protein at 280 nm.
- \circ ϵ dye is the molar extinction coefficient of the dye at its A max (~80,000 M⁻¹cm⁻¹).



- CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).
- Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage. The addition of a carrier protein like 0.1% BSA can improve stability.

Table 2: Typical Reaction Parameters for Maleimide-Thiol Conjugation

Parameter	Typical Value/Range	Notes
рН	6.5 - 7.5	Balances thiol reactivity with minimizing maleimide hydrolysis.
Temperature	4°C to 25°C	Lower temperatures can slow down competing side reactions.
Reaction Time	1 - 4 hours	Can be optimized based on the specific protein and reagent.
Reagent Stoichiometry	5- to 20-fold molar excess of maleimide reagent	Excess reagent drives the reaction to completion.
Typical Conjugation Efficiency	> 90%	Can be assessed by techniques like mass spectrometry or chromatography.

Conclusion

5MP-Fluorescein is a valuable and versatile tool for the fluorescent labeling of cysteine-containing biomolecules. Its high reactivity and specificity for thiols at neutral pH, combined with the excellent photophysical properties of fluorescein, make it a preferred choice for a wide range of applications in biological research and drug development. However, researchers must be mindful of its potential for off-target reactions at higher pH and the possibility of hydrolysis. By following optimized protocols and understanding the underlying chemistry, **5MP-**



Fluorescein can be effectively utilized to gain valuable insights into various biological processes.

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